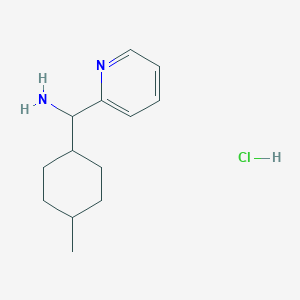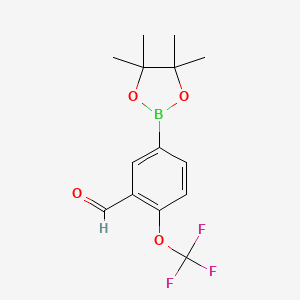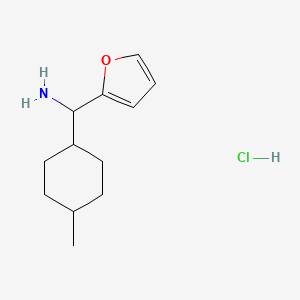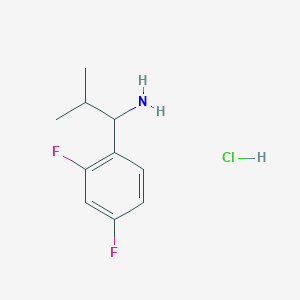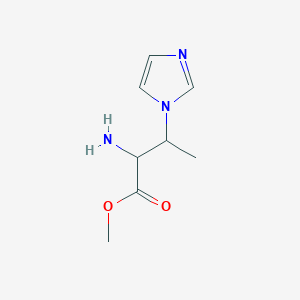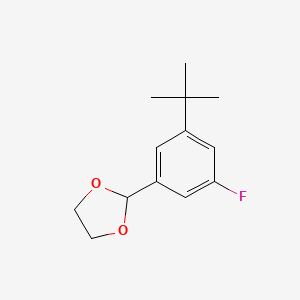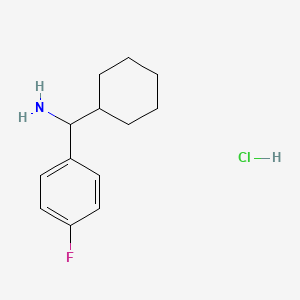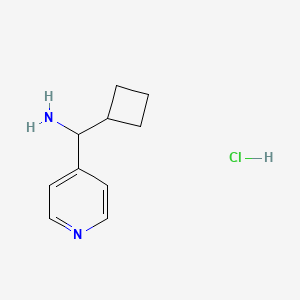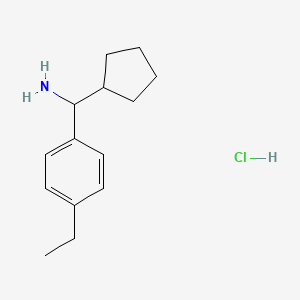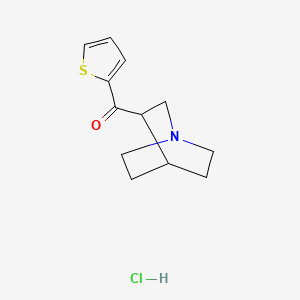
(Quinuclidin-3-yl)(thiophen-2-yl)methanone hydrochloride
Vue d'ensemble
Description
Quinuclidin-3-yl)(thiophen-2-yl)methanone hydrochloride, also known as quinuclidin-3-thiophen-2-ylmethanone hydrochloride, is an organic compound of the quinuclidine family. It is a colorless, odorless crystalline solid that is soluble in water and is commonly used in the research and development of new drugs and compounds. The compound is synthesized in a laboratory setting and is used in a variety of biochemical and physiological studies.
Applications De Recherche Scientifique
Spectroscopic Properties and Theoretical Studies
Research has explored the electronic absorption, excitation, and fluorescence properties of compounds structurally related to "(Quinuclidin-3-yl)(thiophen-2-yl)methanone hydrochloride". For example, studies on 3-amino-substituted-thieno[2,3-b]pyridine/quinolin-2-yl)(phenyl)methanones have investigated their behavior in various solvents, revealing insights into their dual fluorescence and charge transfer separation. These findings were supported by quantum chemistry calculations, highlighting the impact of intramolecular hydrogen bonding and alkyl substitution on their electronic properties (Al-Ansari, 2016).
Synthetic Methodologies
Innovative synthetic routes for related compounds have been developed, showcasing the flexibility and diversity of chemical synthesis in this domain. For instance, a novel method for the synthesis of umeclidinium bromide, a drug for chronic obstructive pulmonary disease, was introduced, offering a simpler operation flow and cost-effectiveness. This method was highlighted for its suitability for scaling up, demonstrating the potential for large-scale production of complex molecules (Gu et al., 2018).
Antimicrobial Activity
Compounds with structural similarities to "this compound" have been evaluated for their antimicrobial properties. For example, derivatives synthesized from substituted (E)-phenyl{3-(2-[1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl]vinyl)benzofuran-2-yl}methanones showed promising antibacterial and antifungal activities. These findings underscore the potential of such compounds in developing new antimicrobial agents (Ashok et al., 2017).
Anticancer Evaluation
Research into substituted thiophene-quinoline derivatives has demonstrated significant anticancer activity, particularly against various human cancer cell lines. The development of new compounds through click chemistry and their evaluation in cytotoxicity assays reveals the therapeutic potential of these molecules in cancer treatment. Notably, specific derivatives exhibited potent and selective cytotoxic effects, laying the groundwork for further studies in anticancer drug development (Othman et al., 2019).
Propriétés
IUPAC Name |
1-azabicyclo[2.2.2]octan-3-yl(thiophen-2-yl)methanone;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NOS.ClH/c14-12(11-2-1-7-15-11)10-8-13-5-3-9(10)4-6-13;/h1-2,7,9-10H,3-6,8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPYXTASRTWQVSV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCC1C(C2)C(=O)C3=CC=CS3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.78 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



